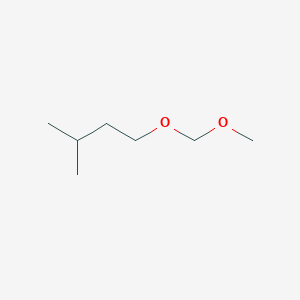

1-(Methoxymethoxy)-3-methylbutane

Description

1-(Methoxymethoxy)-3-methylbutane is an ether derivative characterized by a methoxymethoxy (-OCH2OCH3) group attached to a branched alkyl chain (3-methylbutane). This compound is typically synthesized via nucleophilic substitution or etherification reactions, often employing reagents like chloromethyl methyl ether and bases such as diethylamine (DIPEA) under controlled conditions . The methoxymethoxy group serves as a protective moiety in organic synthesis, enhancing stability and modulating reactivity in intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No. |

78400-78-9 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

1-(methoxymethoxy)-3-methylbutane |

InChI |

InChI=1S/C7H16O2/c1-7(2)4-5-9-6-8-3/h7H,4-6H2,1-3H3 |

InChI Key |

TZNSCNFNMSGPCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOCOC |

Origin of Product |

United States |

Preparation Methods

Optimization of Reaction Conditions

- Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) achieves >90% conversion at 0°C–25°C. Alternatives like potassium tert-butoxide (KOtBu) reduce side reactions but require anhydrous conditions.

- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance nucleophilicity, while dichloromethane (DCM) minimizes byproduct formation.

- Stoichiometry : A 1:1.2 molar ratio of alcohol to MOMCl ensures complete alkylation without over-alkylation.

Table 1: Williamson Synthesis Yield Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 0 → 25 | 92 |

| KOtBu | DCM | 25 | 85 |

| LiHMDS | DMF | -10 | 88 |

Acid-Catalyzed Etherification

Adapting methodologies from heterogeneous catalysis (as seen in patent CN102206142A), this approach employs Brønsted or Lewis acids to facilitate the reaction between 3-methyl-1-butanol and methoxymethanol.

Catalyst Systems

Pressure and Temperature Effects

Elevated pressures (0.5–2.0 MPa) suppress volatile byproducts (e.g., isoprene), while temperatures >100°C accelerate kinetics but risk decomposition.

Table 2: Acid-Catalyzed Etherification Performance

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SiO₂-Al₂O₃ | 1.5 | 120 | 89 |

| H-ZSM-5 | 0.5 | 100 | 82 |

| pTSA | Ambient | 110 | 68 |

Protection Group Strategies in Complex Syntheses

Insights from cephalostatin and muironolide syntheses highlight the utility of 1-(Methoxymethoxy)-3-methylbutane as a transient protecting group. For instance:

- Staudinger Reduction Compatibility : The methoxymethoxy group remains stable during azide-to-amine transformations, enabling sequential coupling reactions.

- Macrolactonization Tolerance : In muironolide A synthesis, the ether withstands Yamaguchi esterification conditions (high temperature, acidic media), underscoring its robustness.

Green Chemistry Approaches

Recent advances focus on minimizing waste and energy consumption:

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-3-methylbutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Methoxymethoxy)-3-methylbutane has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-3-methylbutane involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at certain sites on a molecule. This allows for selective modification of other functional groups, facilitating complex synthetic pathways.

Comparison with Similar Compounds

1-(1-Chloroethoxy)-3-methylbutane (CAS: 118198-32-6)

- Molecular Formula : C7H15ClO

- Molecular Weight : 150.64 g/mol

- Key Differences :

- The 1-chloroethoxy substituent introduces a labile chlorine atom, enabling nucleophilic substitution reactions, unlike the more stable methoxymethoxy group in the target compound.

- Higher electrophilicity due to the Cl atom, making it reactive toward bases or nucleophiles, whereas 1-(Methoxymethoxy)-3-methylbutane is less prone to such reactions.

- Applications : Primarily used as an intermediate in alkylation reactions .

Aromatic Methoxymethoxy Derivatives

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene (CAS: 334018-79-0)

- Molecular Formula : C9H9F3O2

- Molecular Weight : 206.16 g/mol

- Key Differences :

- The trifluoromethyl (-CF3) group enhances electronegativity and metabolic stability compared to the aliphatic 3-methylbutane chain.

- Aromatic systems enable π-π stacking interactions, influencing crystallinity and solubility, as observed in related compounds with dihedral angles of 21.4° between aromatic rings .

- Applications: Potential use in agrochemicals or pharmaceuticals due to enhanced stability .

Alcohol Analogs

3-Methyl-3-methoxybutanol (CAS: 56539-66-3)

- Molecular Formula : C6H14O2

- Molecular Weight : 118.17 g/mol

- Key Differences :

Structural and Functional Analysis

Stability and Intermolecular Interactions

Methoxymethoxy groups contribute to crystalline stability via weak C-H···O hydrogen bonds, as demonstrated in (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one, where intramolecular H-bonds and dihedral angles (5.1°–21.4°) stabilize the lattice . In contrast, aliphatic analogs like 1-(Methoxymethoxy)-3-methylbutane lack aromatic interactions, relying on van der Waals forces for packing.

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|

| 1-(Methoxymethoxy)-3-methylbutane | C7H14O2 | 146.19 (calculated) | Methoxymethoxy, branched alkyl | N/A | Synthetic intermediate |

| 1-(1-Chloroethoxy)-3-methylbutane | C7H15ClO | 150.64 | Chloroethoxy | N/A | Alkylation agent |

| 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene | C9H9F3O2 | 206.16 | Methoxymethoxy, -CF3 | N/A | Agrochemical intermediates |

| 3-Methyl-3-methoxybutanol | C6H14O2 | 118.17 | Methoxy, hydroxyl | 174 | Solvent, fragrance |

Q & A

Q. What are the common synthetic routes for preparing 1-(Methoxymethoxy)-3-methylbutane, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of 1-(Methoxymethoxy)-3-methylbutane typically involves the introduction of a methoxymethoxy (-OCH2OCH3) protecting group. A validated approach includes:

- Step 1: Reacting 3-methylbutanol with chloromethyl methyl ether (MOM-Cl) in the presence of a base like K₂CO₃.

- Step 2: Conducting the reaction in anhydrous acetone or THF under nitrogen to minimize hydrolysis .

- Step 3: Purification via distillation or column chromatography to isolate the product.

Key Parameters:

| Reagent/Condition | Role | Optimal Range |

|---|---|---|

| K₂CO₃ | Base (deprotonates alcohol) | 1.2–1.5 equivalents |

| MOM-Cl | Methoxymethylation agent | 1.1 equivalents |

| Temperature | Reaction efficiency | 40–60°C |

| Solvent | Anhydrous conditions | Acetone/THF |

Yield optimization requires strict moisture control and slow addition of MOM-Cl to avoid side reactions .

Q. How is 1-(Methoxymethoxy)-3-methylbutane characterized using spectroscopic methods?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.3–3.5 ppm (methoxymethoxy -OCH2OCH3) and δ 1.0–1.2 ppm (methyl groups).

- ¹³C NMR: Signals near 55–60 ppm (OCH3) and 20–25 ppm (branched methyl carbons).

- GC-MS: Retention time and molecular ion peak (m/z 160.25 for C₉H₂₀O₂) to confirm purity and molecular weight .

Example GC Parameters:

| Column | Temperature Program | Carrier Gas |

|---|---|---|

| HP-5MS | 50°C (2 min) → 10°C/min → 250°C | Helium |

Q. What safety precautions are essential when handling 1-(Methoxymethoxy)-3-methylbutane?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point ~40–60°C).

- Storage: Keep in airtight containers away from oxidizers and ignition sources .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of 1-(Methoxymethoxy)-3-methylbutane derivatives?

Methodological Answer: Crystallization challenges include:

-

Low Melting Point: Requires slow evaporation of ethanol/ether solutions at low temperatures (e.g., 113 K) to form stable crystals .

-

Hydrogen Bonding: Intermolecular C-H···O bonds stabilize the lattice but complicate phase purity. Use single-crystal X-ray diffraction (SCXRD) with parameters:

Parameter Value Space Group P21 (monoclinic) Cell Dimensions a=12.008 Å, b=13.016 Å, c=13.663 Å, β=97.15° R Factor ≤0.038

Refinement software like SHELXL resolves disorder in methoxymethoxy groups .

Q. How do competing reaction pathways affect the purity of 1-(Methoxymethoxy)-3-methylbutane during synthesis?

Methodological Answer: Common side reactions:

- Over-Alkylation: Excess MOM-Cl leads to di-substituted byproducts. Mitigate by using stoichiometric reagents.

- Hydrolysis: Moisture degrades the methoxymethoxy group. Anhydrous conditions and molecular sieves improve yield .

Purification Strategies:

| Method | Application |

|---|---|

| Fractional Distillation | Separates low-boiling impurities (BP ~174°C) |

| Silica Gel Chromatography | Removes polar byproducts (eluent: hexane/ethyl acetate 9:1) |

Q. What discrepancies exist between computational predictions and experimental data for the molecular geometry of 1-(Methoxymethoxy)-3-methylbutane?

Methodological Answer:

- Dihedral Angles: Density Functional Theory (DFT) may predict planar methoxymethoxy groups, but SCXRD shows torsional angles of 21.4° and 5.1° due to steric hindrance .

- Bond Lengths: Computational models underestimate C-O bond lengths (experimental: 1.42 Å vs. DFT: 1.38 Å). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

Validation Workflow:

Optimize geometry using Gaussian 12.

Compare with SCXRD data (R-factor <0.05).

Refine force fields for molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.